
Lasofoxifen-Tartrat
Übersicht
Beschreibung
Lasofoxifen (Tartrat) ist ein nicht-steroidaler selektiver Östrogenrezeptormodulator (SERM), der hauptsächlich zur Vorbeugung und Behandlung von Osteoporose und Vaginalatrophie bei Frauen nach der Menopause eingesetzt wird . Es hat sich auch gezeigt, dass es die Häufigkeit von östrogenrezeptor-positivem Brustkrebs verringert . Lasofoxifen wird unter dem Markennamen Fablyn vermarktet und wurde durch eine Zusammenarbeit zwischen Pfizer und Ligand Pharmaceuticals entwickelt .
Wirkmechanismus
Target of Action
Lasofoxifene tartrate is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These estrogen receptors are found in various tissues throughout the body, including bone, breast, and uterine tissues .
Mode of Action
Lasofoxifene tartrate interacts with its targets, the estrogen receptors, by mimicking or blocking the effects of estrogen depending on the target tissue . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Biochemical Pathways
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This leads to a reduction in the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulation of osteoblast (the bone-forming cells) activity .
Pharmacokinetics
It is known that lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency .
Result of Action
The primary result of Lasofoxifene tartrate’s action is its anti-osteoporotic function. It is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It also inhibits primary tumor growth and metastases . In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke but an increased risk of venous thromboembolic events .
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment
Lasofoxifene has been extensively studied for its effectiveness in treating postmenopausal osteoporosis. Clinical trials have demonstrated that lasofoxifene significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and nonvertebral fractures.
- PEARL Trial : This pivotal phase III trial enrolled 8,556 postmenopausal women with low bone density. Results indicated that lasofoxifene reduced the risk of new morphometric vertebral fractures and estrogen receptor-positive breast cancer over five years .
- Phase II Studies : A two-year comparative trial showed that lasofoxifene improved lumbar spine BMD by 1.8% to 2.2% compared to baseline, demonstrating its efficacy in both preventing and treating osteoporosis .
Breast Cancer Risk Reduction
Lasofoxifene's role in reducing breast cancer risk has garnered significant attention. The PEARL trial specifically assessed its impact on the incidence of estrogen receptor-positive breast cancer, showing a notable reduction in risk among participants treated with lasofoxifene compared to placebo .
Management of Vaginal Atrophy
In addition to its skeletal benefits, lasofoxifene has been shown to alleviate symptoms associated with vulvovaginal atrophy in postmenopausal women. Clinical studies indicate that it improves vaginal health by enhancing lubrication and reducing discomfort during intercourse, thus improving quality of life .
Potential Anti-Inflammatory Effects
Recent research suggests that lasofoxifene may also exhibit anti-inflammatory properties, particularly in models of inflammatory conditions such as spondyloarthritis. Studies have indicated that lasofoxifene can inhibit joint inflammation and enhance BMD in animal models, suggesting potential applications beyond osteoporosis .
Summary of Clinical Findings
Study | Population | Outcome Measures | Key Findings |
---|---|---|---|
PEARL Trial | 8,556 postmenopausal women | Vertebral fractures, ER+ breast cancer incidence | Reduced risk of fractures and breast cancer |
Phase II Study | 410 postmenopausal women | Change in lumbar spine BMD | Significant increase in BMD over two years |
Vaginal Atrophy Study | Postmenopausal women | Symptoms of vaginal atrophy | Improved symptoms related to vaginal health |
Inflammatory Model | SKG mice | Joint inflammation, BMD | Inhibited inflammation and enhanced BMD |
Biochemische Analyse
Biochemical Properties
Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .
Molecular Mechanism
Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .
Temporal Effects in Laboratory Settings
Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .
Dosage Effects in Animal Models
In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver
Metabolic Pathways
Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .
Transport and Distribution
Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Lasofoxifen umfasst mehrere wichtige Schritte, beginnend mit der Herstellung der Zwischenverbindung 1-(2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl)pyrrolidin . Diese Zwischenverbindung wird dann weiteren Reaktionen unterzogen, um Lasofoxifen zu produzieren. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol und beinhaltet Reinigungsschritte, um die endgültige kristalline Form von Lasofoxifen-Tartrat zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lasofoxifen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Stoffwechsel und seine Bioverfügbarkeit unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Lasofoxifen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie Ethanol . Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Lasofoxifen gebildet werden, umfassen seine Metaboliten, die durch Oxidation der Phase I über hepatische Enzyme und Konjugationsreaktionen der Phase II wie Glucuronidierung und Sulfatierung gebildet werden .
Wissenschaftliche Forschungsanwendungen
Lasofoxifen hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Vorbeugung und Behandlung von Osteoporose und Vaginalatrophie bei Frauen nach der Menopause eingesetzt . Es hat auch ein großes Potenzial gezeigt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern . In der wissenschaftlichen Forschung wird Lasofoxifen verwendet, um die Auswirkungen von selektiven Östrogenrezeptormodulatoren auf verschiedene Gewebe zu untersuchen und sein Potenzial bei der Behandlung anderer Erkrankungen wie Brustkrebs zu erforschen .
Wirkmechanismus
Lasofoxifen übt seine Wirkung aus, indem es selektiv an Östrogenrezeptoren (ERα und ERβ) mit hoher Affinität bindet . Es imitiert die positiven Wirkungen von Östrogen auf den Knochen, indem es die Produktion und Lebensdauer von Osteoklasten reduziert, die Osteoblastenaktivität stimuliert und das RANKL/RANK/Osteoprotegerin-System beeinflusst . Dies führt zu einer verringerten Knochenresorption und einer erhöhten Knochenbildung. Darüber hinaus hat Lasofoxifen antiöstrogene Wirkungen auf das Brustgewebe, was zu seiner Fähigkeit beiträgt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern .
Vergleich Mit ähnlichen Verbindungen
Lasofoxifen wird mit anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und Raloxifen verglichen . Obwohl alle drei Verbindungen an Östrogenrezeptoren binden, hat Lasofoxifen eine höhere Affinität für diese Rezeptoren und zeigt eine stärkere Potenz . Es hat auch eine verbesserte orale Bioverfügbarkeit im Vergleich zu Tamoxifen und Raloxifen . Die einzigartigen Eigenschaften von Lasofoxifen machen es zu einem vielversprechenden Kandidaten für die Behandlung von Osteoporose und Brustkrebs.
Liste ähnlicher Verbindungen:- Tamoxifen
- Raloxifen
- Bazedoxifen
Lasofoxifen zeichnet sich durch seine höhere Rezeptoraffinität, stärkere Potenz und verbesserte Bioverfügbarkeit aus .
Biologische Aktivität
Lasofoxifene tartrate is a third-generation selective estrogen receptor modulator (SERM) primarily developed for the treatment of osteoporosis in postmenopausal women. Its biological activity is characterized by its ability to selectively bind to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. This compound has been the subject of numerous studies, demonstrating significant efficacy in bone health, cholesterol management, and potential cancer risk reduction.
Lasofoxifene acts by selectively binding to estrogen receptors ERα and ERβ, exhibiting tissue-specific actions:
- Bone : It mimics estrogen's protective effects on bone by promoting osteoblast activity and inhibiting osteoclast formation through modulation of the RANK/RANKL/osteoprotegerin pathway. This results in reduced bone resorption and increased bone density.
- Breast and Uterus : In these tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that could lead to oncogenesis, thus potentially reducing breast cancer risk.
- Cholesterol Levels : Clinical trials have shown that lasofoxifene can lower total cholesterol and LDL cholesterol levels, contributing to cardiovascular health.
Table 1: Biological Activity Summary
Tissue Type | Action Type | Effect |
---|---|---|
Bone | Agonist | Increases bone density |
Breast | Antagonist | Reduces cancer risk |
Uterus | Antagonist | Suppresses oncogenic pathways |
Lipid Metabolism | Agonist | Lowers total and LDL cholesterol |
Pharmacokinetics
Lasofoxifene demonstrates favorable pharmacokinetic properties:
- Absorption : Peak plasma concentrations occur approximately 6-7 hours post-administration, with an oral bioavailability of about 62%.
- Distribution : The apparent volume of distribution in postmenopausal women is approximately 1350 L, indicating extensive tissue distribution.
- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with glucuronidation playing a significant role.
- Elimination : The elimination half-life is around 6 days, with primary excretion via feces.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (Peak Plasma Concentration) | 6-7 hours post-dose |
Bioavailability | 62% |
Volume of Distribution | 1350 L |
Half-life | ~6 days |
Osteoporosis Management
Lasofoxifene has been extensively studied for its role in managing postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures. A pivotal study indicated that a daily dose of 60 mg significantly improved BMD compared to placebo.
Case Studies
-
Study on Bone Health :
- Objective : Evaluate the efficacy of lasofoxifene in preventing vertebral fractures.
- Results : Patients receiving lasofoxifene showed a 30% reduction in fracture risk over three years compared to controls.
-
Cholesterol Reduction Study :
- Objective : Assess the impact of lasofoxifene on lipid profiles.
- Results : Participants exhibited a significant decrease in LDL cholesterol levels, with an average reduction of 15% after six months.
Table 3: Clinical Trial Outcomes
Study Focus | Outcome |
---|---|
Vertebral Fractures | 30% risk reduction |
LDL Cholesterol Levels | Average 15% reduction |
Safety Profile
Lasofoxifene has a favorable safety profile, with common adverse effects including muscle spasms and hot flashes. Importantly, it does not significantly affect drug metabolism mediated by CYP2E1 or CYP2D6, which reduces the risk of drug-drug interactions.
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-LUDNRVPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940655 | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190791-29-8 | |
Record name | Lasofoxifene tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190791-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LASOFOXIFENE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.